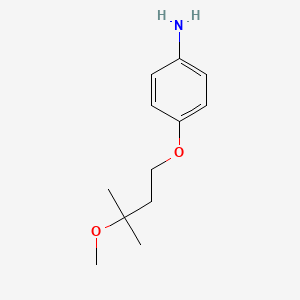

4-(3-Methoxy-3-methyl-butoxy)-phenylamine

Beschreibung

4-(3-Methoxy-3-methyl-butoxy)-phenylamine is a substituted phenylamine derivative characterized by a branched alkoxy chain (3-methoxy-3-methyl-butoxy) attached to the para position of an aniline group. This compound is primarily utilized as a chemical intermediate in pharmaceutical and material science research, though specific biological or industrial applications remain under exploration . Its structure combines a phenylamine core with a methoxy-methyl-substituted butoxy chain, which influences its electronic properties, solubility, and reactivity.

Eigenschaften

IUPAC Name |

4-(3-methoxy-3-methylbutoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,14-3)8-9-15-11-6-4-10(13)5-7-11/h4-7H,8-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXGIIITAXVTMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC1=CC=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-3-methyl-butoxy)-phenylamine typically involves the following steps:

Starting Material: The synthesis begins with a phenylamine derivative.

Etherification: The phenylamine derivative undergoes etherification with 3-methoxy-3-methyl-butanol in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

Industrial Production Methods

Industrial production methods for 4-(3-Methoxy-3-methyl-butoxy)-phenylamine may involve large-scale etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Methoxy-3-methyl-butoxy)-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The phenylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding amines or reduced forms.

Substitution: Various substituted phenylamine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3-Methoxy-3-methyl-butoxy)-phenylamine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3-Methoxy-3-methyl-butoxy)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences :

| Compound | Alkoxy Chain Structure | Substituent Position | Functional Groups |

|---|---|---|---|

| 4-(3-Methoxy-3-methyl-butoxy)-phenylamine | Branched (methoxy at C3) | Para | -O-(CH2)2C(CH3)(OCH3) |

| 4-(3-Methylbutoxy)aniline | Linear (methyl at C3) | Para | -O-(CH2)3CH(CH3) |

| (S)-4-(2-Methyl-butoxy)-phenylamine | Branched (methyl at C2) | Para | -O-CH(CH3)CH2CH2 |

2.2. Electron-Donating and Withdrawing Substituents

- 4-(3-Ethoxybenzenesulfonyl)phenylamine :

Incorporates a sulfonyl group (-SO2-) and ethoxy substituent, which are electron-withdrawing. This reduces electron density at the phenylamine core, decreasing nucleophilicity and altering redox behavior compared to the target compound’s methoxy-methyl-alkoxy group . - (4-Bromo-3-methyl)phenylamine: Bromine, a strong electron-withdrawing group, significantly lowers electron density, making this analogue less reactive in coupling reactions (e.g., with angucyclinones) than 4-(3-Methoxy-3-methyl-butoxy)-phenylamine .

2.3. Functional Group Diversity

- 4-[(5-Bromopyrimidin-2-yl)thio]phenylamine :

The thioether and bromopyrimidinyl groups introduce heterocyclic and sulfur-based reactivity, enabling applications in cross-coupling reactions and drug design, unlike the alkoxy-focused target compound . - 4-[4-(tert-Butyl)phenoxy]-3-(trifluoromethyl)-phenylamine: The tert-butyl and trifluoromethyl groups enhance steric bulk and hydrophobicity, making this analogue suitable for hydrophobic interactions in material science, contrasting with the more polar methoxy-methyl substituent in the target compound .

3.2. Click Chemistry Potential

Unlike analogues with ethynyl groups (e.g., (3-ethynyl)phenylamine), the target compound lacks a terminal alkyne, precluding click chemistry applications. Ethynyl-containing derivatives enable bioorthogonal tagging, highlighting a functional limitation of 4-(3-Methoxy-3-methyl-butoxy)-phenylamine .

Physicochemical and Thermal Properties

- Thermal Stability : Triphenylamine-based azomethines with hexyloxy substituents exhibit high thermal stability (decomposition >300°C), suggesting that alkoxy chain length and branching (as in the target compound) may similarly enhance stability .

- Solubility: Linear alkoxy chains (e.g., 4-(3-methylbutoxy)aniline) increase solubility in non-polar solvents, whereas methoxy-methyl branching may balance polarity for intermediate solubility .

Biologische Aktivität

4-(3-Methoxy-3-methyl-butoxy)-phenylamine, also known by its chemical structure and CAS number 883545-65-1, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound features a phenylamine core substituted with a methoxy and a butoxy group, which influences its solubility and interaction with biological targets. The structural formula can be represented as:

This structure is critical for its biological activity, as modifications can significantly alter its pharmacological properties.

The biological activity of 4-(3-Methoxy-3-methyl-butoxy)-phenylamine is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress within cells.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity Overview

The biological activities of 4-(3-Methoxy-3-methyl-butoxy)-phenylamine can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenging free radicals; reducing oxidative stress |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

| Anticancer | Preliminary data suggests activity against certain cancer cell lines |

| Neuroprotective | Possible modulation of neurotransmitter systems |

Antioxidant Activity

A study conducted by researchers at the European Journal of Medicinal Chemistry highlighted the compound's ability to reduce oxidative stress in cellular models. The findings indicated that treatment with 4-(3-Methoxy-3-methyl-butoxy)-phenylamine led to a significant decrease in reactive oxygen species (ROS) levels in cultured cells. This suggests potential applications in conditions characterized by oxidative damage.

Anticancer Potential

In vitro studies have demonstrated that 4-(3-Methoxy-3-methyl-butoxy)-phenylamine exhibits cytotoxic effects against several cancer cell lines, including A-549 (lung cancer) and MCF7 (breast cancer). The compound showed IC50 values comparable to established chemotherapeutics. This activity was attributed to its ability to induce apoptosis and inhibit cell proliferation.

Neuroprotective Effects

Research published in various pharmacological journals indicates that the compound may have neuroprotective properties. In animal models of neurodegenerative diseases, administration of 4-(3-Methoxy-3-methyl-butoxy)-phenylamine resulted in improved cognitive function and reduced neuronal loss, suggesting a potential role in treating conditions such as Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.